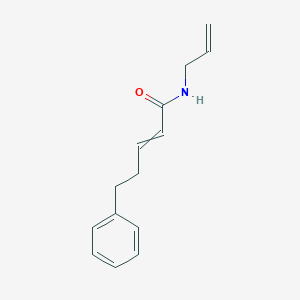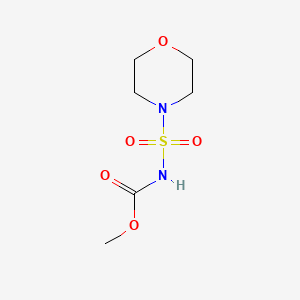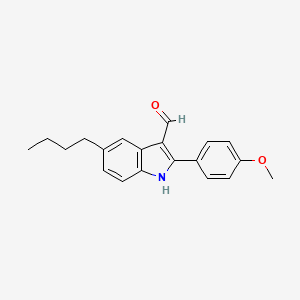![molecular formula C10H6N2S4 B12588373 5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine CAS No. 649774-45-8](/img/structure/B12588373.png)
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with two 1,3-dithiol-2-ylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine typically involves the condensation of pyrimidine derivatives with 1,3-dithiol-2-ylidene precursors. One common method involves the reaction of pyrimidine-tetraone with carbon disulfide and dialkyl acetylenedicarboxylates in the presence of a base such as tributylphosphine . This reaction proceeds through a multi-step process, including the formation of intermediate compounds that eventually yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the dithiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties and ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine involves its interaction with various molecular targets. The compound’s electron-donating properties enable it to participate in redox reactions and form stable radical cations. These properties are crucial for its role in electronic materials and its potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dithiol-2-ylidene)-2(5H)-thiophenone: Similar in structure but contains a thiophene ring instead of a pyrimidine ring.
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Contains two 1,3-dithiol-2-ylidene groups but with a different core structure.
1,3-Dimesitylimidazol-2-ylidene: Features a 1,3-dithiol-2-ylidene group but with an imidazole ring.
Uniqueness
5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine is unique due to its combination of a pyrimidine ring with two 1,3-dithiol-2-ylidene groups. This structure imparts distinct electronic properties, making it valuable for applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
649774-45-8 |
|---|---|
Formule moléculaire |
C10H6N2S4 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyrimidine |
InChI |
InChI=1S/C10H6N2S4/c1-2-14-9(13-1)10-15-5-8(16-10)7-3-11-6-12-4-7/h1-6H |
Clé InChI |
BJXFTPSWJUAIRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C2SC=C(S2)C3=CN=CN=C3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)


![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)

